Butyl-tris(2-cyanoethyl)phosphanium

Description

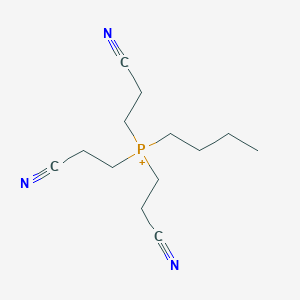

Structure

2D Structure

3D Structure

Properties

CAS No. |

37872-37-0 |

|---|---|

Molecular Formula |

C13H21N3P+ |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

butyl-tris(2-cyanoethyl)phosphanium |

InChI |

InChI=1S/C13H21N3P/c1-2-3-10-17(11-4-7-14,12-5-8-15)13-6-9-16/h2-6,10-13H2,1H3/q+1 |

InChI Key |

YRZGIQFZSYIEPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[P+](CCC#N)(CCC#N)CCC#N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways

Mechanistic Investigations of Phosphonium (B103445) Formation

The formation of phosphonium salts, such as Butyl-tris(2-cyanoethyl)phosphanium, occurs through the quaternization of phosphines. This reaction involves the nucleophilic attack of the phosphorus atom of a phosphine (B1218219) on an electrophilic carbon atom of an alkyl halide or other suitable substrate.

The precursor to this compound is tris(2-cyanoethyl)phosphine (B149526). This tertiary phosphine is synthesized by the hydrophosphination of acrylonitrile (B1666552) (CH₂=CHCN) with phosphine (PH₃). wikipedia.org This reaction proceeds via a free-radical mechanism.

The subsequent formation of the this compound cation involves the alkylation of tris(2-cyanoethyl)phosphine with a butyl-containing reagent, such as butyl halide. The general mechanism for this quaternization reaction is analogous to the Menschutkin reaction, where the lone pair of electrons on the phosphorus atom of the phosphine attacks the electrophilic carbon of the butyl halide. This results in the formation of a P-C bond and the displacement of the halide ion, yielding the phosphonium salt. wikipedia.org

The reaction can be represented as: P(CH₂CH₂CN)₃ + CH₃CH₂CH₂CH₂-X → [CH₃CH₂CH₂CH₂(P(CH₂CH₂CN)₃)]⁺X⁻ (where X is a halide)

Alternative synthetic routes to related phosphonium compounds have been explored. For instance, the reaction of tetramethylolphosphonium chloride with acrylonitrile has been used to produce tris(2-cyanoethyl)phosphine, which can then be alkylated. yacooscience.com Another method involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362) to form the tertiary phosphine, which is then quaternized. wikipedia.org

Transformations Involving the Phosphonium Center

Phosphonium salts are generally stable to oxidation. However, the precursor tertiary phosphine, tris(2-cyanoethyl)phosphine, can be oxidized. Like other trialkylphosphines, it reacts with oxygen to form the corresponding phosphine oxide, tris(2-cyanoethyl)phosphine oxide. wikipedia.orgresearchgate.net The reaction with oxygen can be rapid, and therefore, tris(2-cyanoethyl)phosphine is often handled under an inert atmosphere. wikipedia.org

The oxidation can be represented by the following equation: 2 P(CH₂CH₂CN)₃ + O₂ → 2 O=P(CH₂CH₂CN)₃

The P=O bond length in tris(2-cyanoethyl)phosphine oxide is approximately 1.485(3) Å, which is comparable to other alkylphosphine oxides. dtic.mil The addition of an oxygen, sulfur, or selenium atom to the phosphorus in tris(2-cyanoethyl)phosphine has been observed to decrease its efficacy as a ligand. researchgate.net

Phosphonium salts are key precursors to phosphorus ylides, which are important reagents in the Wittig reaction and related transformations for the synthesis of alkenes. The formation of a phosphorus ylide from a phosphonium salt requires the removal of a proton from a carbon atom adjacent to the positively charged phosphorus center by a strong base.

For this compound, the formation of an ylide would involve the deprotonation of the α-carbon of the butyl group. The resulting ylide would be of the structure [ (CH₃CH₂CH₂CH⁻)(P(CH₂CH₂CN)₃) ]. This ylide can then react with a carbonyl compound (an aldehyde or a ketone) in a Wittig-type reaction to form an alkene.

The general steps for ylide formation and the Wittig reaction are as follows:

Ylide Formation: [CH₃CH₂CH₂CH₂(P(CH₂CH₂CN)₃)]⁺X⁻ + Base → (CH₃CH₂CH₂CH⁻)(P(CH₂CH₂CN)₃) + Base-H⁺ + X⁻

Wittig Reaction: (CH₃CH₂CH₂CH⁻)(P(CH₂CH₂CN)₃) + R₂C=O → R₂C=CHCH₂CH₂CH₃ + O=P(CH₂CH₂CN)₃

The reactivity of the ylide and the stereoselectivity of the Wittig reaction are influenced by the nature of the substituents on the phosphorus atom and the ylidic carbon. The electron-withdrawing cyanoethyl groups on the phosphorus atom in this compound would influence the stability and reactivity of the corresponding ylide.

While the Wittig reaction is a prominent transformation, phosphonium salts themselves are not directly involved in concerted addition mechanisms in the same way as their corresponding ylides. However, the precursor phosphine, tris(2-cyanoethyl)phosphine, can participate in addition reactions. For example, the dimerization of acrylonitrile can be catalyzed by triarylphosphines, which proceeds through a zwitterionic intermediate formed by the addition of the phosphine to the acrylonitrile. acs.org

In the context of this compound, any concerted addition reactions would likely involve transformations of the precursor phosphine or the resulting ylide rather than the phosphonium salt itself.

Reactivity of the Cyanoethyl Moieties

The 2-cyanoethyl group is a known protecting group in organic synthesis and can be cleaved under specific conditions. In the context of phosphonium salts, the cleavage of the 2-cyanoethyl groups can occur via a β-elimination reaction, particularly in the presence of a base. This reaction is essentially a retro-Michael addition.

This reactivity is utilized in various synthetic strategies. For instance, the deprotection of cyanoethyl-protected phosphate (B84403) groups can be achieved using a non-nucleophilic strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This process involves the abstraction of the acidic proton on the carbon α to the cyano group, followed by the elimination of the phosphine moiety.

The general reaction for the cleavage of a cyanoethyl group from the phosphonium center can be depicted as: [R-P(CH₂CH₂CN)₃]⁺ + Base → [R-P(CH₂CHCN)₂(CH=CHCN)] + Base-H⁺ → R-P(CH₂CH₂CN)₂ + CH₂=CHCN

This reactivity highlights the potential for this compound to undergo degradation or transformation under basic conditions, which could be a consideration in its application.

Information on "this compound" and its specific reaction pathways is not available in the public domain.

Extensive research has yielded no specific scientific literature or data regarding the chemical compound "this compound" and its reaction mechanisms as outlined in the requested article structure. Information detailing the hydrolysis of its nitrile groups, its specific transformations in oligonucleotide synthesis, its radical chemistry pathways, or any unusual reaction pathways and novel compound formation could not be located.

While information exists for the related precursor compound, Tris(2-cyanoethyl)phosphine , and for general reactions of organophosphorus compounds and nitriles, there is no available research that specifically addresses the reactivity of the butyl-substituted phosphonium salt in these contexts.

Therefore, it is not possible to generate a scientifically accurate and detailed article on "this compound" that adheres to the specific sections and subsections requested. The creation of such an article would require speculative reasoning based on analogous compounds rather than factual, source-based information, which would not meet the required standards of scientific accuracy.

Related Compounds Mentioned in Literature Search

Catalytic Applications of Phosphonium Compounds and Derivatives

Phosphonium (B103445) Salts as Phase-Transfer Catalysts

Phosphonium salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs). Their lipophilic cationic nature allows them to transport anions from an aqueous or solid phase into an organic phase, thereby facilitating reactions between reactants that are otherwise immiscible. The structure of Butyl-tris(2-cyanoethyl)phosphanium, featuring a butyl group and three cyanoethyl arms, suggests it would possess the requisite lipophilicity to function as a PTC.

The catalytic utility of phosphonium salts in phase-transfer catalysis is demonstrated in various organic reactions, including alkylations, aminations, and cycloadditions. alfachemic.com For instance, chiral quaternary phosphonium salts have been successfully employed in the benzylation of β-carbonyl esters, achieving moderate yields and enantioselectivity. alfachemic.com While specific data for this compound is unavailable, the general performance of phosphonium salt PTCs in such reactions is well-established.

Table 1: Representative Applications of Phosphonium Salts as Phase-Transfer Catalysts

| Reaction Type | Catalyst Type | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Alkylation | Chiral Quaternary Phosphonium Salt | β-Ketoester | Moderate | Moderate | alfachemic.com |

| Amination | Chiral C2-Symmetric Binaphthyl Quaternary Phosphonium Salt | β-Ketoester | Good | Good | alfachemic.com |

| Cycloaddition | Fluorinated Quaternary Phosphonium Salt | Acetal (B89532) and Activated Imine | High | High Diastereoselectivity | alfachemic.com |

| CO2 Fixation | (2-Carboxyethyl)triphenylphosphonium bromide | Epoxides | High | N/A | tcichemicals.com |

This table presents data for analogous phosphonium salt catalysts to illustrate potential applications.

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area where phosphonium salts and their precursor phosphines exhibit notable activity.

Tris(2-cyanoethyl)phosphine (B149526), the precursor to this compound, possesses a lone pair of electrons on the phosphorus atom, enabling it to act as a nucleophilic catalyst. In nucleophilic phosphine (B1218219) catalysis, the phosphine adds to an electrophilic starting material, activating it towards a desired transformation, typically a carbon-carbon bond-forming reaction.

While specific examples utilizing this compound are not documented, the parent phosphine, Tris(2-cyanoethyl)phosphine, is known to participate in reactions analogous to those catalyzed by other tertiary phosphines. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.

Phosphine-catalyzed cycloaddition reactions are a powerful tool for the synthesis of carbo- and heterocyclic compounds. The catalytic cycle often involves the initial nucleophilic attack of the phosphine on an activated alkene or alkyne, generating a zwitterionic intermediate that then participates in the cycloaddition.

Phosphonium salts can also play a role in cycloaddition reactions, sometimes acting as the catalyst themselves or as precursors to the active phosphine catalyst. For example, a fluorinated quaternary phosphonium salt has been reported to catalyze the cycloaddition of an acetal to an activated imine with high yield and diastereoselectivity. alfachemic.com This suggests that this compound could potentially mediate similar transformations.

Phosphonium-Based Ligands in Transition Metal Catalysis

The precursor, Tris(2-cyanoethyl)phosphine, is an effective ligand in transition metal catalysis. rsc.orgrsc.org Its electronic and steric properties can be fine-tuned by quaternization to the Butyl-tris(2-cyanoethyl)phosphonium salt, which can then be used to stabilize metal nanoparticles or act as a ligand in its own right, often in the form of an ionic liquid.

Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The catalysts are typically transition metal complexes, with phosphine ligands playing a crucial role in controlling the activity and selectivity of the reaction. While specific applications of this compound in hydroformylation are not reported, related phosphonium salts and their precursor phosphines are integral to this field. The properties of the phosphonium salt, such as its solubility and steric bulk, could influence the outcome of the catalytic process.

Transition metal complexes with phosphine ligands are also widely used in hydrogenation and isomerization reactions. The electronic properties of the phosphine ligand are critical in these transformations. The cyano groups in this compound are electron-withdrawing, which would influence the electron density at the metal center and, consequently, the catalytic activity.

Structurally similar tri-tert-butyl(n-alkyl)phosphonium salts have been employed as stabilizers for palladium nanoparticles (PdNPs) in Suzuki cross-coupling reactions, demonstrating high catalytic activity. mdpi.comrepec.org This suggests a potential role for Butyl-tris(2-cyanoethyl)phosphonium in stabilizing metal nanoparticles for various catalytic applications, including hydrogenation and isomerization.

Table 2: Catalytic Performance of a Structurally Similar Phosphonium Salt-Stabilized Catalyst

| Reaction | Catalyst System | Substrates | Product | Conversion/Yield | Reference |

| Suzuki Cross-Coupling | PdNPs stabilized by Tri-tert-butyl(n-alkyl)phosphonium salt | 1,3,5-tribromobenzene and phenylboronic acid | 1,3,5-triphenylbenzene | High Conversion | mdpi.com |

This table illustrates the catalytic application of a related phosphonium salt system.

Polymerization of Epoxides and Vinyl Monomers

While direct research on the catalytic application of this compound in polymerization is not extensively documented in peer-reviewed literature, its structural components allow for informed predictions of its potential catalytic behavior. The catalytic activity of phosphonium salts in the polymerization of epoxides and vinyl monomers is well-established, with performance being highly dependent on the nature of the substituents on the phosphorus atom.

The parent tertiary phosphine, Tris(2-cyanoethyl)phosphine P(CH₂CH₂CN)₃, is a stable, solid organophosphorus compound. wikipedia.org Its quaternization with a butyl group would yield the this compound cation. This cation can theoretically act as a catalyst in several polymerization reactions.

In the context of epoxide polymerization, particularly the copolymerization of epoxides with carbon dioxide (CO₂), phosphonium salts are known to be effective organocatalysts. nih.gov They often work as bifunctional catalysts, where the phosphonium cation can activate the epoxide monomer. Research on similar phosphonium borane (B79455) catalysts has shown that the structure of the phosphonium cation significantly influences polymerization rates and selectivity. nih.gov For instance, increasing the steric bulk of the substituents on the phosphine can lead to a slight increase in epoxide conversion. nih.gov The electron-withdrawing nature of the three cyanoethyl groups in this compound would modulate the electron density at the phosphorus center, influencing its interaction with epoxide monomers.

For the polymerization of vinyl monomers, phosphonium salts can act as catalysts in processes like cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl ethers. This process allows for the synthesis of well-defined polymers with controlled molecular weights. nih.gov The effectiveness of the phosphonium salt is linked to its ability to stabilize the propagating chain end.

The table below illustrates the effect of different phosphine substituents on the catalytic activity in the copolymerization of cyclohexene (B86901) oxide (CHO) and CO₂, which can serve as a model for predicting the behavior of related catalysts.

| Catalyst Precursor | Epoxide Conversion (%) | Polymer Molecular Weight (Mn, kg/mol) | Polymer Selectivity (%) |

|---|---|---|---|

| Triphenylphosphine | 60 | 10.5 | >99 |

| Trimethylphosphine | 45 | 5.7 | >99 |

| Tricyclohexylphosphine | 64 | 9.1 | >99 |

Data sourced from studies on bifunctional organoboron–phosphonium catalysts for the copolymerization of CO₂ and epoxides. nih.gov This table demonstrates the influence of phosphine structure on catalytic outcomes.

Design Principles for High-Efficiency Catalysts

The design of high-efficiency phosphonium-based catalysts hinges on the strategic manipulation of their electronic and steric properties, which in turn dictates their catalytic activity and selectivity. nih.govmdpi.com

Key design principles include:

Steric Hindrance: The bulkiness of the substituents on the phosphorus atom plays a crucial role. For instance, sterically hindered phosphonium salts can be effective stabilizers for nanoparticles used in catalysis. mdpi.com In polymerization, bulky groups can influence the approach of the monomer to the catalytic center, affecting stereoselectivity and reaction rates. In the case of this compound, the relatively small butyl group combined with the more flexible cyanoethyl groups presents a unique steric profile compared to catalysts with multiple bulky groups like tert-butyl or cyclohexyl.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents is a critical factor. Electron-withdrawing groups, such as the cyanoethyl groups in this compound, decrease the electron density on the phosphorus atom. This can enhance the Lewis acidity of the phosphonium center, which can be beneficial for activating electrophilic monomers like epoxides. Conversely, electron-rich phosphines are known to be strong donors, which can be advantageous in other catalytic cycles. mdpi.com

Bifunctionality: Incorporating other functional groups into the catalyst structure can lead to cooperative effects. For example, bifunctional organoboron-phosphonium catalysts have demonstrated high activity in CO₂/epoxide copolymerization. nih.gov The cyano- groups in this compound could potentially participate in secondary interactions, such as hydrogen bonding with co-catalysts or solvents, influencing the reaction environment.

The table below summarizes key design considerations and their general impact on catalyst performance, based on findings from various phosphonium catalyst systems.

| Design Principle | Structural Feature | Effect on Catalytic Performance |

|---|---|---|

| Steric Tuning | Bulky alkyl/aryl groups (e.g., tert-butyl, cyclohexyl) | Can increase selectivity and stability; may influence reaction rate. nih.govmdpi.com |

| Electronic Modulation | Electron-withdrawing groups (e.g., cyanoethyl) | Increases Lewis acidity of the cation, potentially enhancing activity for epoxide ring-opening. |

| Electronic Modulation | Electron-donating groups (e.g., alkyl groups) | Increases nucleophilicity of the parent phosphine and electron density of the catalyst. |

| Anion Choice | Weakly coordinating anions (e.g., tetrafluoroborate) | Promotes a more "naked" and reactive cation, often leading to higher activity. mdpi.com |

This table synthesizes general principles from research on phosphonium-based catalysts. nih.govmdpi.com

By understanding these principles, it is possible to tailor the structure of phosphonium salts like this compound to optimize their performance for specific polymerization applications.

Advanced Materials Science and Polymer Chemistry Applications

Phosphonium-Based Monomers for Polymer Synthesis

The synthesis of polymers from phosphonium-based monomers is a growing area of research, driven by the unique properties these materials exhibit, such as high thermal stability and potential for diverse functionalities. mdpi.comresearchgate.net Phosphonium (B103445) salt-containing polymers have emerged as attractive materials for various applications, and their synthesis can be achieved through the polymerization of phosphonium monomers or by the post-polymerization modification of polymer intermediates. worktribe.comrsc.org Compared to their more common ammonium-based counterparts, macromolecules with phosphonium cations often show superior thermal stability. worktribe.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that has been successfully employed for the polymerization of phosphonium-containing monomers. worktribe.comrsc.org This method allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn typically below 1.30). rsc.org

For instance, studies have demonstrated the controlled RAFT radical polymerization of phosphonium-based styrenic monomers using a trithiocarbonate-based RAFT chain transfer agent (CTA) in aqueous media. usm.edu The resulting polymers showed excellent agreement between theoretical and experimentally determined molecular masses. usm.edu Similarly, the efficient, controlled polymerization of 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride (VBzTHPC) has been achieved via RAFT in N,N′-dimethylformamide (DMF), yielding polymers with narrow molecular weight distributions by adjusting conditions like temperature, monomer concentration, and the type of initiator. rsc.org While specific studies on Butyl-tris(2-cyanoethyl)phosphanium as a monomer are not prevalent, these examples establish a clear precedent for its potential use in RAFT polymerization to create novel polymers. The principles of RAFT can be applied to vinyl-functionalized derivatives of this compound.

Table 1: Illustrative Examples of RAFT Polymerization of Phosphonium Monomers

| Monomer | CTA | Initiator | Solvent | Polymer Characteristics | Reference |

| Styrenic-based Phosphonium Monomer | Trithiocarbonate-based | Not specified | Aqueous media | Predetermined molecular mass, narrow MMD | usm.edu |

| 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride (VBzTHPC) | Various | AIBN or AIVN | DMF | Mw/Mn < 1.30, controlled molecular weight | rsc.org |

| Isobutyl vinyl ether | Phosphate (B84403) or phosphinate based | Triflic acid | Not specified | Controlled MW up to 1 x 10⁵, Mw/Mn ~ 1.1 | rsc.org |

Controlled/Living Polymerization Techniques

Beyond RAFT, other controlled/living polymerization techniques are instrumental in synthesizing phosphonium-containing polymers. worktribe.com These methods provide precise control over the polymer's architecture, composition, and molecular weight. worktribe.com Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have been utilized alongside RAFT for creating these advanced materials. worktribe.comrsc.org

For example, NMP was successfully used to synthesize a family of phosphonium-containing ABA triblock copolymers. worktribe.com Cationic RAFT polymerization has also been explored for vinyl ethers, using phosphonium intermediates to control the reaction. rsc.orgrsc.org These controlled processes are crucial for developing specialty polymers that leverage the versatile properties of phosphonium ionic liquids, such as high thermal stability and a large electrochemical window. researchgate.net The ability to create block copolymers, as demonstrated with styrenic phosphonium monomers, opens the door to pH-responsive materials capable of supramolecular self-assembly. usm.edu

Post-Polymerization Modifications of Phosphonium-Containing Polymers

A significant advantage of incorporating units like this compound into a polymer backbone is the potential for extensive post-polymerization modification. worktribe.comrsc.org This approach allows for the introduction of new functional groups, enabling the tailoring of the polymer's properties for specific applications. researchgate.net

The three pendant nitrile (-C≡N) groups on each this compound unit are highly valuable reactive handles. numberanalytics.com The cyano group is polar and can undergo a variety of chemical transformations, making it a versatile intermediate for modifying polymer chains. numberanalytics.comnumberanalytics.com These modifications are often achieved through reactions such as nucleophilic addition, cycloaddition, reduction, and hydrolysis. researchgate.net

The high reactivity of nitrile groups offers the prospect of incorporating new functionalities, thereby creating novel polymeric systems with improved or targeted properties. researchgate.net For example, the nitrile group can be hydrolyzed to form amides and subsequently carboxylic acids, or it can be reduced to form primary amines. numberanalytics.comresearchgate.net This versatility allows a single base polymer to be converted into a family of related materials with different chemical and physical characteristics.

Table 2: Common Post-Polymerization Reactions of Pendant Nitrile Groups

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

| Hydrolysis | Water (acidic or basic conditions) | Amide (-CONH2), Carboxylic Acid (-COOH) | researchgate.netnumberanalytics.comresearchgate.net |

| Reduction | Reducing agents (e.g., H2) | Primary Amine (-CH2NH2) | researchgate.netnumberanalytics.com |

| Nucleophilic Addition | Nucleophiles (e.g., thiols, alcohols) | Thioimidate, Imidate | researchgate.netresearchgate.netnih.gov |

| Cycloaddition | 1,3-dipoles | Heterocyclic structures (e.g., tetrazoles) | researchgate.net |

Introduction of Additional Functionalities (e.g., Vinyl Groups via Wittig Reactions)

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones). organic-chemistry.orgwikipedia.org In polymer chemistry, this reaction can be adapted to modify polymer chains. However, it is important to clarify the mechanism in this context. A polymer containing pendant phosphonium cations, such as a polyelectrolyte derived from this compound, is not a direct precursor for a Wittig reaction.

The Wittig reaction requires a phosphonium ylide, which is generated by deprotonating a phosphonium salt. organic-chemistry.org In a polymer modification scenario, the process would typically start with a polymer bearing pendant phosphine (B1218219) groups. These phosphine groups would then be reacted with an alkyl halide to form polymer-bound phosphonium salts. Subsequent treatment with a strong base generates the polymer-bound ylide, which can then react with an aldehyde or ketone to introduce a vinyl group onto the polymer backbone, releasing a polymer-bound phosphine oxide as a byproduct. researchgate.netelectronicsandbooks.com This polymer-supported approach facilitates the purification of the final product, as the reagent and byproducts are bound to the insoluble polymer support and can be removed by simple filtration. acs.org

Functional Phosphonium Polyelectrolytes

Polymers containing phosphonium salts in their repeating units are a class of polyelectrolytes, often referred to as polymeric ionic liquids (PILs). nih.gov These materials combine the properties of ionic liquids, such as high thermal and electrochemical stability, with the processability and mechanical integrity of polymers. mdpi.comnih.gov Functional phosphonium polyelectrolytes, such as those that could be derived from this compound, are of significant interest for a range of advanced applications.

Phosphonium-based polyelectrolytes generally exhibit greater thermal stability compared to their nitrogen-based ammonium (B1175870) analogues. mdpi.com The synthesis of these materials can follow two main routes: the polymerization of a functional monomer that already contains the phosphonium salt, or the chemical modification of a pre-existing polymer to introduce phosphonium groups. mdpi.com The resulting polyelectrolytes have applications as ion exchange materials, scaffolds for immobilizing metal nanoparticles, and as solid polymer electrolytes for electrochemical devices like lithium-ion batteries. nih.govacs.org The specific properties, such as conductivity, can be tuned by the structure of the polymer backbone and the choice of the counter-anion. mdpi.com The presence of additional functional groups, like the nitriles in a polymer of this compound, would further expand the potential for creating multifunctional materials. tdl.org

Formation of Polyelectrolyte Complexes

Polyelectrolyte complexes (PECs) are structures formed by the electrostatic interaction between oppositely charged polymers. These complexes have found applications in drug delivery, self-healing materials, and more. Research into phosphonium-based polymers has revealed their potential in forming robust PECs.

A study on a related compound, poly[4-vinylbenzyl-tris(2-cyanoethyl)phosphonium chloride] (PVBzTCPC), demonstrated the formation of PECs. researchgate.net This polymer, which shares the tris(2-cyanoethyl)phosphonium cation with the subject compound, was shown to readily form complexes with anionic polymers. researchgate.net The resulting networks exhibit gel-like behavior with extended relaxation times and self-healing properties over several hours. researchgate.net The specific properties of these complexes are tunable based on the structure of the phosphonium polymer and the salt concentration of the medium. researchgate.net

The encapsulation and controlled release of anionic molecules such as fluorescein (B123965) and diclofenac (B195802) have been successfully demonstrated with these phosphonium-based PECs, with slow release profiles extending over 60 days. researchgate.net This behavior is attributed to a combination of ionic and hydrophobic interactions within the dense network of the PEC. researchgate.net The loading capacity for these molecules can be significant, reaching up to 16% by weight. researchgate.net

Table 1: Properties of Phosphonium-Based Polyelectrolyte Complexes

| Property | Observation |

|---|---|

| Formation | Spontaneous complexation with anionic polymers. researchgate.net |

| Mechanical Behavior | Gel-like with relaxation times > 40 seconds. researchgate.net |

| Self-Healing | Occurs over a period of 2-18 hours. researchgate.net |

| Encapsulation | High loading capacity (up to 16 wt%) for anionic molecules. researchgate.net |

| Release Profile | Slow release over 60 days. researchgate.net |

Interactions with Organic Pollutants and Adsorption Capabilities

The unique chemical structure of Butyl-tris(2-cyanoethyl)phosphonium, featuring both ionic and nitrile functionalities, suggests a strong potential for interaction with and adsorption of organic pollutants. The nitrile groups can engage in dipole-dipole interactions and hydrogen bonding, while the phosphonium center provides a cationic site for electrostatic interactions.

Research on the related polymer, PVBzTCPC, has shown a high propensity for forming an undissolved polyelectrolyte complex with sodium perfluorooctanoate, a persistent organic pollutant. researchgate.net This indicates a potential application for materials incorporating the tris(2-cyanoethyl)phosphonium cation in the remediation of water contaminated with such pollutants. researchgate.net The sorption mechanism is likely a combination of electrostatic attraction and hydrophobic interactions, effectively removing the pollutant from the aqueous phase. researchgate.net

The adsorption capacity of such materials is influenced by factors such as the charge density of the polymer, the nature of the pollutant, and the environmental conditions (e.g., pH, ionic strength). researchgate.net

Table 2: Adsorption Characteristics of a Related Phosphonium Polyelectrolyte

| Pollutant | Interaction Mechanism | Application |

|---|---|---|

| Sodium Perfluorooctanoate | Polyelectrolyte complex formation. researchgate.net | Water remediation. researchgate.net |

Thermoresponsive Polymer Systems (e.g., LCST Behavior)

Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, are of great interest for smart materials and biomedical applications. A common type of thermoresponsivity is the Lower Critical Solution Temperature (LCST), where a polymer is soluble below a certain temperature and becomes insoluble above it.

A significant finding in a study of the related nitrile-rich phosphonium polyelectrolyte, PVBzTCPC, was its exhibition of LCST-type phase transition in a dimethylformamide (DMF) solution at temperatures above 100 °C. researchgate.net This behavior was observed without the addition of any salts, which is a notable characteristic. researchgate.net The proposed mechanism for this LCST transition involves changes in the solvation of the polymer chains with temperature, leading to aggregation and phase separation. researchgate.net This discovery opens up the possibility of designing thermoresponsive systems based on cyanoethyl-functionalized phosphonium compounds for applications in non-aqueous environments.

Integration in Specialized Material Systems

The unique properties of Butyl-tris(2-cyanoethyl)phosphonium also lend themselves to integration into more specialized material systems, such as thermosetting resins and flame-retardant compositions.

Role in Thermosetting Resin Compositions

In the realm of thermosetting resins, particularly epoxy-based systems, quaternary organophosphonium salts have been identified as effective catalysts for the crosslinking reaction between the epoxy resin and the hardener. A patent for molding compositions highlights the use of such salts to catalytically effect crosslinking at elevated temperatures (at least 135°C). mdpi.com While not specifying Butyl-tris(2-cyanoethyl)phosphonium, the patent underscores the general utility of organophosphonium salts in these formulations. mdpi.com Their catalytic activity can lead to more efficient curing processes and improved final properties of the thermoset material.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the molecular properties of phosphonium (B103445) compounds. youtube.comnih.gov These calculations can accurately model the behavior of electrons in molecules, providing a fundamental understanding of their structure and reactivity.

Steric properties are commonly evaluated using parameters like the Tolman cone angle, which provides a measure of the steric bulk of the ligands attached to the phosphorus center. manchester.ac.uk Computational methods allow for the precise calculation of these angles and other steric descriptors, such as buried volume (%VBur), which quantifies the space occupied by a ligand within a coordination sphere. nih.gov These parameters are critical for understanding how the phosphonium cation will interact with other molecules, for example, in its role as a catalyst or phase-transfer agent. The interplay between electronic and steric effects is often complex, as bulky substituents can influence the electronic environment of the phosphorus atom and vice-versa. manchester.ac.ukresearchgate.net

Table 1: Calculated Electronic and Steric Parameters for Representative Phosphine (B1218219) Ligands This table presents data from studies on various phosphine ligands to illustrate the types of parameters determined through computational methods.

| Phosphine Ligand | 1J(PSe) Coupling Constant (Hz) | ν(CO) Stretching Frequency (cm-1) in [Mo(CO)5P] |

| PPh3 | 714 | 2072 |

| P(C6H4-4-Cl)3 | - | - |

| P(C6H4-4-OCH3)3 | - | - |

| Ph2P(Mesityl) | 833 | - |

| PhP(Mesityl)2 | - | - |

| Data sourced from studies on electronic and steric effects of phosphine ligands. manchester.ac.uk |

Phosphonium salts can exist in various conformations due to the rotation around single bonds. Conformational analysis through computational methods helps to identify the most stable conformers and to determine the energy barriers for interconversion between them. nih.gov For Butyl-tris(2-cyanoethyl)phosphanium, this would involve analyzing the rotation of the butyl group and the three 2-cyanoethyl groups around the P-C bonds.

Theoretical calculations can map the potential energy surface as a function of specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for rotation. researchgate.net The results of such analyses are crucial for understanding the dynamic behavior of the phosphonium salt in solution and its ability to adopt specific shapes, which can be important for applications in areas like catalysis and molecular recognition. researchgate.netresearchgate.net

Table 2: Example of Conformational Analysis Data from a Theoretical Study This table illustrates typical data obtained from conformational analyses of organophosphorus compounds.

| Compound | Method | Key Finding |

| Au2(dppm)(SR)2 | Molecular Mechanics | High energy barrier (9 kcal/mol) for rotation to a conformation with maximized gold-gold overlap. |

| Au2(dppe)(SR)2 | Molecular Mechanics | Low energy barrier (2.5 kcal/mol) for rotation around the C-P single bond. |

| Data derived from a study on gold(I) phosphine thiolate complexes. researchgate.net |

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving phosphonium compounds. researchgate.netnih.gov By modeling the reaction pathways, it is possible to gain a detailed understanding of how reactants are converted into products.

DFT calculations can provide detailed geometries of transition state structures, which are often difficult to determine experimentally. researchgate.net This information is invaluable for understanding the factors that control the reaction rate and selectivity. For instance, in the Perkov reaction, calculations have shown that the reaction proceeds through a [1+2]-cycloaddition to form an intermediate with a pentacoordinated phosphorus atom. researchgate.net

Table 3: Examples of Predicted Reaction Pathways Involving Phosphonium Species

| Reaction | Proposed Intermediate | Computational Finding |

| Arbuzov Reaction | Phosphonium intermediate | The first step is a nucleophilic attack of the phosphite (B83602) on an alkyl halide (SN2 mechanism). acs.org |

| Appel Reaction | Alkoxyphosphonium salt | The pseudo-rotation of ligands at the P(V) atom leads to the most thermodynamically stable diastereomer. mdpi.com |

| Michaelis-Becker Reaction | - | Considered a complementary stoichiometric strategy to the Arbuzov reaction. acs.org |

A key aspect of studying reaction mechanisms is the energetic analysis of the intermediates and transition states. acs.org Computational methods can provide the relative energies of all species along the reaction pathway, including the activation energies for each step. This allows for the identification of the rate-determining step of the reaction.

For a reaction involving this compound as an intermediate, calculating its energy relative to the reactants and products would help to determine its stability and the feasibility of the proposed mechanism. For example, in phosphonium-salt-catalyzed reactions, NMR studies combined with computational analysis have been used to identify different reaction pathways and intermediates for N-methylation and N-formylation of amines. acs.org These studies reveal the energetic landscape of the reaction, providing a deeper understanding of the catalytic cycle.

Table 4: Calculated Energetic Data for a Model Reaction This table provides an example of energetic data calculated for a reaction involving a phosphorus-centered radical.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +14.7 |

| Transition State 2 (TS2) | +25.9 |

| Product | - |

| Data from a computational study on a hydrophosphination reaction. nih.gov |

Rational Design of Novel Phosphonium Structures for Specific Applications

The insights gained from computational studies can be leveraged for the rational design of new phosphonium structures with tailored properties for specific applications. researchgate.netmdpi.comresearchgate.netnih.gov By understanding the structure-property relationships, it is possible to computationally screen potential candidates before embarking on their synthesis, saving time and resources.

For example, if the goal is to design a more efficient phase-transfer catalyst, computational models can be used to predict how modifications to the alkyl or cyanoethyl groups of this compound would affect its lipophilicity and catalytic activity. Similarly, for applications in materials science, calculations can help in designing phosphonium-based ionic liquids with desired thermal stability and viscosity. researchgate.net In the field of medicine, phosphonium salts have been designed as vectors for targeted drug delivery to mitochondria, and computational modeling plays a role in optimizing their structure for this purpose. mdpi.comnih.gov

Table 5: Examples of Rationally Designed Phosphonium Structures and Their Applications

| Designed Phosphonium Structure | Target Application | Key Design Feature |

| 2-Hydroxypropylphosphonium Salts | Cancer cell mitochondria-targeted vectors | Functional substituents for improved bioavailability and cellular uptake. mdpi.comnih.gov |

| Sterically Hindered Phosphonium Salts | Stabilization of palladium nanoparticles for catalysis | Tunable bulkiness around the phosphorus atom to control nanoparticle size. mdpi.com |

| Cationic Ni Phosphonium Catalysts | Ethylene/acrylate copolymerization | Varying electronic and steric profiles through alkylation and anion exchange. acs.org |

Applications in Chemical Biology and Biomolecular Synthesis Research

Role in Oligonucleotide Synthesis Chemistries

The synthesis of oligonucleotides, a cornerstone of modern molecular biology and therapeutics, relies on a series of precisely controlled chemical reactions. Within this domain, phosphorus-containing reagents play a central role, and the structural motifs found in Butyl-tris(2-cyanoethyl)phosphanium are of particular relevance.

The chemical synthesis of DNA and RNA is predominantly achieved through the phosphoramidite (B1245037) and H-phosphonate methodologies. nih.gov Both approaches depend on the activation of a phosphoramidite or H-phosphonate monomer to facilitate its coupling with the growing oligonucleotide chain. Phosphonium-based reagents have emerged as powerful activating agents in these processes. rsc.org

In the phosphoramidite method , the coupling of a nucleoside phosphoramidite to the 5'-hydroxyl group of the support-bound oligonucleotide is catalyzed by a weak acid, such as 1H-tetrazole or its derivatives. researchgate.nettwistbioscience.com However, research has explored alternative activators, including various phosphonium (B103445) salts, which can offer advantages in terms of reaction efficiency and suppression of side reactions. researchgate.net These reagents are thought to function by protonating the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and facilitating nucleophilic attack by the 5'-hydroxyl group. biotage.com

The H-phosphonate method also benefits from the use of activating agents to promote the formation of the H-phosphonate diester linkage. nih.govumich.edu Studies have demonstrated that phosphonium-type reagents can be effective condensing agents for this transformation, sometimes allowing for the synthesis to proceed even without the protection of the exocyclic amino groups on the nucleobases. rsc.org This highlights the utility of phosphonium salts in streamlining the synthesis process. While direct studies detailing this compound as a primary activating agent are not prevalent, its structural components are analogous to other phosphonium salts successfully used in these contexts.

Table 1: Examples of Activating Agents in Oligonucleotide Synthesis

| Method | Activating Agent Class | Specific Examples | Reference |

|---|---|---|---|

| Phosphoramidite | Azoles | 1H-Tetrazole, 5-(p-nitrophenyl)-1H-tetrazole, 4,5-Dicyanoimidazole | researchgate.netresearchgate.net |

| Phosphoramidite | Azolium Salts | Imidazolium triflate, Benzimidazolium triflate | researchgate.netresearchgate.net |

| H-Phosphonate | Acyl Chlorides | Pivaloyl chloride, Adamantanecarbonyl chloride | nih.gov |

| H-Phosphonate | Phosphonium-type Reagents | BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | rsc.org |

Protecting Group Chemistry of Cyanoethyl Moieties in Nucleic Acid Analogues

The 2-cyanoethyl group is a critical component in modern oligonucleotide synthesis, primarily serving as a protecting group for the internucleotidic phosphate (B84403). nih.govwikipedia.org In the phosphoramidite approach, after the coupling step, the newly formed phosphite (B83602) triester is oxidized to a more stable phosphate triester. biotage.comsigmaaldrich.com This phosphate is protected by the 2-cyanoethyl group, which prevents undesirable side reactions at the phosphorus center during the subsequent cycles of the synthesis. biotage.comatdbio.com

The choice of the cyanoethyl group is based on its stability to the acidic conditions used for detritylation and its facile removal under mild basic conditions, typically with aqueous ammonia (B1221849), at the end of the synthesis. sigmaaldrich.comcdnsciencepub.com This deprotection occurs via a β-elimination reaction, which regenerates the natural phosphodiester backbone and releases acrylonitrile (B1666552) as a byproduct. sigmaaldrich.com

However, the generation of acrylonitrile can lead to side reactions, most notably the cyanoethylation of the nucleobases, particularly at the N3 position of thymine (B56734) and uracil. biotage.comnih.gov This can be problematic for the purity and biological activity of the final oligonucleotide. To mitigate this, strategies such as using fully protected monomers or alternative phosphate protecting groups have been developed. nih.govresearchgate.net

Beyond phosphate protection, the cyanoethyl group has also been employed as a protecting group for the 2'-hydroxyl function in the synthesis of RNA and its analogues. nih.govnih.gov This modification can enhance the stability of RNA, improve its binding affinity to complementary strands, and confer resistance to nuclease degradation. nih.gov

Table 2: Common Protecting Groups in Phosphoramidite Oligonucleotide Synthesis

| Moiety to be Protected | Protecting Group | Deprotection Condition | Reference |

|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Mild acid (e.g., trichloroacetic acid) | biotage.comsigmaaldrich.com |

| Internucleotidic Phosphate | 2-Cyanoethyl | Mild base (e.g., aqueous ammonia) | nih.govwikipedia.orgsigmaaldrich.com |

| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu) | Concentrated aqueous ammonia with heating | sigmaaldrich.comatdbio.com |

| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl (TBDMS) | Fluoride ions (e.g., TBAF) | nih.gov |

| 2'-Hydroxyl (RNA) | 2-Cyanoethyl | Reverse Michael addition conditions | nih.gov |

Potential for Biomaterial Development and Bioconjugation Strategies

The development of advanced biomaterials and robust bioconjugation techniques is a rapidly growing field. Phosphonium salts are being explored for these applications due to their unique properties, including their ability to interact with biological membranes and their chemical stability. Quaternary phosphonium salts have shown promise as antimicrobial agents, capable of disrupting biofilms, which are notoriously difficult to eradicate. mdpi.com This suggests a potential application for this compound-containing materials in creating surfaces that resist bacterial colonization.

Bioconjugation, the covalent linking of a biomolecule to another molecule, is essential for creating diagnostic probes, targeted therapeutics, and other tools for chemical biology. nih.gov The chemical functionalities present in this compound could potentially be leveraged for such strategies. For instance, phosphoramidite reagents containing cysteine residues have been used to synthesize oligonucleotides that can be conjugated to peptides. nih.gov While not a direct application of the title compound, it illustrates how phosphorus chemistry is integral to bioconjugation. The cyanoethyl groups themselves, or their transformation products, could also be envisioned as handles for specific chemical ligation reactions.

Supramolecular Assemblies Incorporating Phosphonium Units

Supramolecular chemistry, which involves the study of non-covalent interactions to create large, ordered structures, offers a pathway to novel functional materials. Phosphonium salts have been utilized as building blocks in the construction of supramolecular assemblies. rsc.orgrsc.org Cationic cages have been synthesized that can recognize and bind anions in aqueous solutions, a process with potential applications in sensing and separation. acs.orgacs.org

Furthermore, the interaction of cationic species with polyanionic molecules like DNA and certain phosphate-containing metabolites is a key area of research. For example, the assembly of platinum(II) terpyridine complexes, which are cationic, can be induced by phosphate derivatives like ATP, leading to changes in their photophysical properties. rsc.org This principle could be extended to phosphonium-based systems. Given that this compound is a cationic species, it has the potential to participate in electrostatic interactions with polyanionic biomolecules or to be incorporated as a structural element in larger, self-assembled architectures designed for molecular recognition or catalysis. The study of how phosphonate (B1237965) dianions are bound within the hydrophilic cavities of nanojars through multiple hydrogen bonds further underscores the importance of phosphorus-containing moieties in directing supramolecular assembly. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.